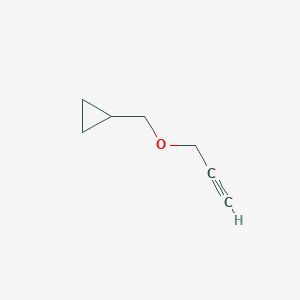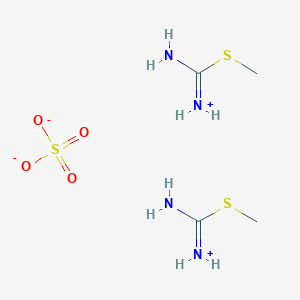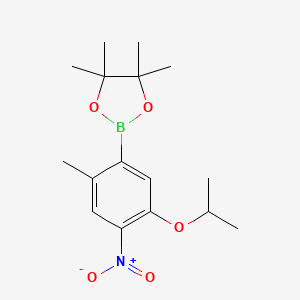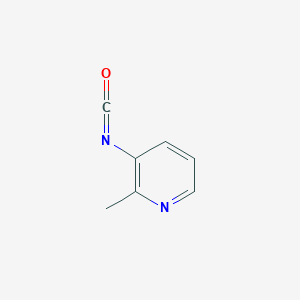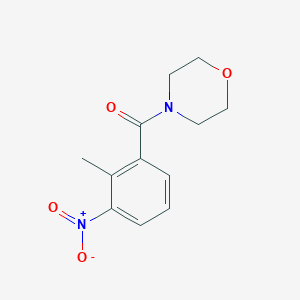
(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE
Overview
Description
(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE is a chemical compound that features a morpholine ring attached to a methanone group, which is further connected to a 2-methyl-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE typically involves the reaction of 2-methyl-3-nitrobenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product formed is (2-METHYL-3-AMINOPHENYL)(MORPHOLINO)METHANONE.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-METHYL-3-NITROPHENYL)(PIPERIDINO)METHANONE: Similar structure but with a piperidine ring instead of a morpholine ring.
(2-METHYL-3-NITROPHENYL)(PYRROLIDINO)METHANONE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2-methyl-3-nitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14N2O4/c1-9-10(3-2-4-11(9)14(16)17)12(15)13-5-7-18-8-6-13/h2-4H,5-8H2,1H3 |
InChI Key |
NYNRRBUOLNYJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
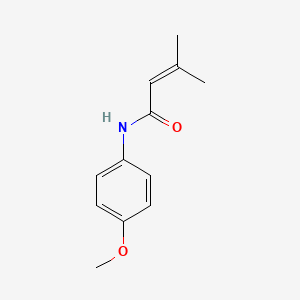
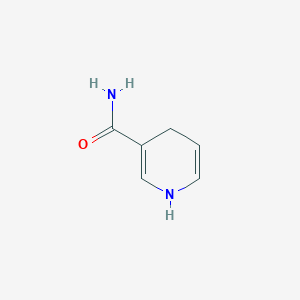
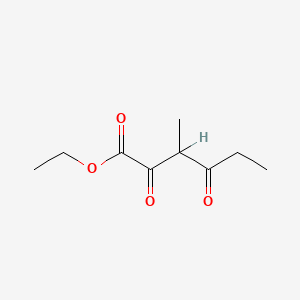
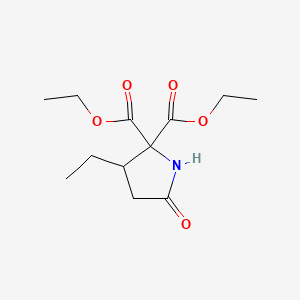
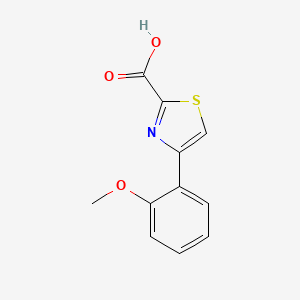
![2-Chloro-3-iodopyrazolo[1,5-A]pyridine](/img/structure/B8788454.png)
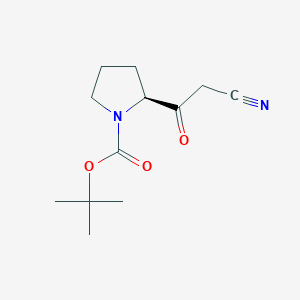
![1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE](/img/structure/B8788462.png)
![4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE](/img/structure/B8788467.png)
![1,3,4-Trihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8788490.png)
